Propikacin

Beschreibung

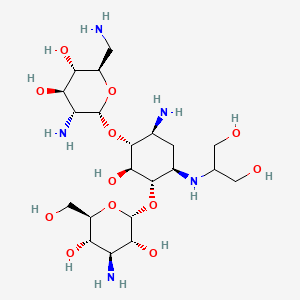

Structure

3D Structure

Eigenschaften

CAS-Nummer |

66887-96-5 |

|---|---|

Molekularformel |

C21H43N5O12 |

Molekulargewicht |

557.6 g/mol |

IUPAC-Name |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1,3-dihydroxypropan-2-ylamino)-2-hydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C21H43N5O12/c22-2-9-14(31)15(32)12(25)20(35-9)37-18-7(23)1-8(26-6(3-27)4-28)19(17(18)34)38-21-16(33)11(24)13(30)10(5-29)36-21/h6-21,26-34H,1-5,22-25H2/t7-,8+,9+,10+,11-,12+,13+,14+,15+,16+,17-,18+,19-,20+,21+/m0/s1 |

InChI-Schlüssel |

ZEFUFVWPRPISAD-FLUPTLLOSA-N |

SMILES |

C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(CO)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

Kanonische SMILES |

C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-N-(1,3-dihydroxy-2-propyl)kanamycin B UK 31,214 UK 31214 UK-31214 UK31214 |

Herkunft des Produkts |

United States |

Mechanistic Elucidation of Propikacin S Biological Activity

Investigation of Molecular Targets and Ligand-Macromolecule Interactions

Understanding how Propikacin exerts its biological effects necessitates the identification of its specific molecular targets and the characterization of its interactions with these cellular macromolecules.

Identification of Primary Binding Partners and Macromolecular Complexes

Investigations into the primary binding partners of Propikacin have indicated that protein S12 may serve as a target. frontiersin.org Propikacin is often listed alongside other aminoglycoside antibiotics. biorxiv.orgwikimedia.orgnih.gov Aminoglycoside antibiotics are known to primarily target the 30S ribosomal subunit, interfering with bacterial protein synthesis. While this suggests a potential interaction with the ribosomal machinery for Propikacin, the direct and primary binding partners and the specific macromolecular complexes involved require further detailed elucidation based on the available information.

Computational Approaches for Target Prediction and Affinity Characterization

Computational approaches play a significant role in predicting potential molecular targets and characterizing the affinity of interactions between a ligand and a macromolecule. Propikacin has been included in datasets utilized in computational target prediction studies. These studies employ various methodologies, including those based on chemical similarity and machine learning, to infer potential drug-target interactions. However, specific computational findings detailing predicted targets or quantitative affinity characterization data specifically for Propikacin were not prominently featured in the examined literature. Computational tools can predict potential targets by integrating chemical structure information with biological data, although distinguishing primary targets from off-targets remains a challenge.

Structural Basis of Propikacin-Target Recognition

Information regarding the precise structural basis of how Propikacin recognizes and interacts with its molecular target(s) is limited in the available search results. Elucidating the structural details of ligand-macromolecule interactions typically involves techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, which provide high-resolution insights into the binding interface and the molecular forces involved. Such detailed structural information specific to Propikacin's interaction with its identified or predicted targets was not found.

Analysis of Biological Pathways and Cellular Processes Modulated by Propikacin

The biological activity of Propikacin is mediated through its influence on key cellular pathways and processes essential for microbial viability.

Interference with Microbial Nucleic Acid Synthesis

A key reported mechanism of action for Propikacin involves the inhibition of microbial nucleic acid synthesis, affecting both DNA and RNA synthesis, which ultimately leads to bacterial cell death. frontiersin.org Propikacin is listed among compounds that inhibit DNA replication. Inhibition of nucleic acid synthesis is a known strategy for antibacterial drugs, with different classes targeting various enzymes involved in DNA replication (such as DNA gyrase and topoisomerase IV) or RNA transcription (like RNA polymerase). While the general principle of nucleic acid synthesis inhibition is established for this class of compounds, the specific steps or enzymes within the nucleic acid synthesis pathways that are primarily modulated by Propikacin require further detailed investigation.

Other Investigated Cellular Effects in Preclinical Models

Preclinical studies are crucial for evaluating the biological activity of compounds in relevant models before potential clinical application. Propikacin has demonstrated antibacterial activity against certain microorganisms, including members of the Enterobacteriaceae family and P. species. frontiersin.org Studies in murine models of infection have also indicated its activity. Beyond its direct antibacterial effects, preclinical investigations have also explored other potential cellular effects, including a mention in the context of having a more striking effect on the CD8+ T-cell response in preclinical animal models. Preclinical studies often involve in vitro experiments on cells and tissues, as well as in vivo studies using animal models to assess pharmacological properties and efficacy.

Microbial Resistance Mechanisms Pertaining to Propikacin

Microbial resistance to antibiotics, including aminoglycosides like Propikacin, is a significant challenge in infectious disease treatment. Bacteria can develop resistance through various mechanisms, broadly categorized into enzymatic inactivation and non-enzymatic determinants. These mechanisms prevent the antibiotic from reaching or effectively interacting with its ribosomal target. While general mechanisms of aminoglycoside resistance are well-documented, specific research findings detailing the prevalence or specific types of resistance mechanisms observed for Propikacin in clinical or laboratory settings are limited in the readily available information. However, based on its classification as an aminoglycoside, Propikacin is expected to be susceptible to the common resistance mechanisms affecting this class.

Enzymatic Inactivation of Propikacin

Enzymatic inactivation is a prevalent mechanism of resistance to aminoglycoside antibiotics. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of the antibiotic molecule, thereby reducing or eliminating its ability to bind to the ribosome and exert its antimicrobial effect. The main types of AMEs are:

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside molecule.

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside molecule.

Aminoglycoside Nucleotidyltransferases (ANTs), also known as Adenylyltransferases: These enzymes catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the aminoglycoside molecule.

Each type of AME modifies specific sites on the aminoglycoside structure, and the presence and type of AMEs in a bacterial strain determine its resistance profile to different aminoglycosides. drugfuture.comresearchgate.net The specific enzymatic modifications that inactivate Propikacin would depend on its unique chemical structure and the affinity of bacterial AMEs for Propikacin as a substrate. Detailed enzymatic studies specifically demonstrating the modification of Propikacin by particular AMEs were not found in the consulted sources.

Chemical Synthesis and Structural Diversification of Propikacin

Synthetic Methodologies for Propikacin and its Analogs

The synthesis of propikacin and its analogs typically involves multi-step processes, often building upon existing aminoglycoside scaffolds or utilizing complex glycosylation reactions to assemble the core structure. The inherent complexity of aminoglycosides, with multiple hydroxyl and amino groups, necessitates the use of protecting group strategies to ensure regioselective modifications.

Strategies for Aminoglycoside Core Modification

Modification of the aminoglycoside core is a primary strategy to generate analogs with altered biological profiles. The aminoglycoside core structure, commonly based on a 2-deoxystreptamine (B1221613) (2-DOS) ring or other aminocyclitols, contains several positions amenable to chemical alteration, including hydroxyl and amino functionalities nih.govfrontiersin.org. These modifications can impact the drug's interaction with its ribosomal target and its susceptibility to aminoglycoside-modifying enzymes (AMEs), which are a major mechanism of bacterial resistance nih.govfrontiersin.orgmdpi.comnih.gov.

Strategies for core modification include:

Modification of amino groups: Acetylation, alkylation, or guanidination of amino groups, such as those at the N-1 or N-3″ positions, have been explored in aminoglycosides to reduce affinity for resistant enzymes while retaining antibacterial activity mdpi.com. Alkylation at positions like N-6′ has shown a decrease in affinity for resistant enzymes but can also lead to decreased bacterial activity mdpi.com.

Modification of hydroxyl groups: Chemical deoxygenation of hydroxyl groups, particularly at the 3′ or 3′,4′-positions, can result in compounds with high affinity for ribosomal RNA and resistance against certain resistant strains mdpi.com. Phosphorylation or adenylation of hydroxyl groups by AMEs is a common resistance mechanism, making modifications at these sites relevant for overcoming resistance nih.gov.

Introduction of new functional groups: Incorporating diverse chemical moieties onto the aminoglycoside core can lead to novel interactions with the target or improved pharmacokinetic properties.

Semi-synthetic derivatives of natural aminoglycosides, such as dibekacin (B1670413) and amikacin (B45834) derived from kanamycin, and isepamicin (B1207981) and netilmicin (B1678213) modified from gentamicin (B1671437) and sisomicin, exemplify successful strategies in overcoming resistance through structural modification frontiersin.org.

Derivatization Techniques for Enhanced Biological Functionality

Derivatization techniques are employed to introduce specific functional groups or labels onto the propikacin structure or its analogs. While derivatization is commonly used in analytical chemistry to improve detection properties like volatility or ionization efficiency for techniques such as GC or LC-MS nih.govresearchgate.netlibretexts.orgchromatographyonline.comslideshare.net, these techniques can also be adapted to modify compounds for altered biological functionality. The principle involves chemically altering the molecule to enhance desired characteristics. For instance, introducing groups that improve membrane permeability, alter solubility, or provide conjugation sites for targeted delivery systems can be considered derivatization for enhanced biological function. The formation of esters from carboxylic acids via alkylation, for example, can lead to less polar and more volatile derivatives with improved chromatographic behavior and stability libretexts.org. While direct examples of specific derivatization techniques applied to Propikacin for enhanced biological functionality were not extensively detailed in the search results, the general principles of derivatization to alter chemical properties for analytical purposes highlight the potential for similar strategies to impact biological behavior.

Structure-Activity Relationship (SAR) Studies of Propikacin Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to understand how variations in chemical structure influence the biological activity of a compound slideshare.netgardp.orgwikipedia.orgcreative-proteomics.comcollaborativedrug.com. For propikacin derivatives, SAR studies are essential to identify the key structural features responsible for ribosomal binding, antibacterial potency, and resistance to modifying enzymes.

Correlation of Structural Motifs with Biological Activity Profiles

SAR studies involve systematically modifying specific parts of the propikacin molecule and evaluating the impact of these changes on its biological activity. This allows researchers to correlate particular structural motifs or functional groups with observed biological effects, such as minimum inhibitory concentration (MIC) values against various bacterial strains or the ability to evade resistance mechanisms. By analyzing a series of derivatives, it is possible to determine which parts of the molecule are crucial for activity and which modifications might lead to improved properties. For instance, in other compound classes, SAR studies have revealed that the presence or absence of specific functional groups or the length of linker chains can significantly impact inhibitory activity mdpi.comnih.gov. While specific detailed SAR data tables for propikacin derivatives were not found, the general approach involves synthesizing a library of analogs with targeted structural variations and assaying their biological activity to establish these correlations.

Pharmacophore Mapping and Feature Elucidation for Propikacin Series

Pharmacophore mapping aims to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger a biological response nih.govdovepress.comnih.gov. For the propikacin series, pharmacophore models would delineate the critical features required for binding to the bacterial ribosome, its primary target nih.gov. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, arranged in a specific three-dimensional spatial arrangement nih.govdovepress.comnih.govresearchgate.netresearchgate.net.

Pharmacophore models can be generated based on the structures of active propikacin derivatives or the structure of the ribosomal binding site. These models can then be used to identify new compounds with similar key features through virtual screening of chemical libraries dovepress.com. While specific pharmacophore models for propikacin were not detailed in the search results, the compound is recognized in databases that could potentially contain such information nih.govresearchgate.netfrontiersin.org. Elucidating the pharmacophoric features of the propikacin series provides valuable insights into the molecular requirements for activity and guides the design of novel, more potent analogs.

Computational Approaches in Propikacin Derivative Design

Computational approaches play an increasingly significant role in modern drug discovery, complementing experimental efforts in the design and optimization of drug candidates, including propikacin derivatives nih.govsysrevpharm.orgmdpi.commdpi.com.

Key computational methods applied in this context include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (e.g., propikacin derivative) to a biological target (e.g., bacterial ribosome or AME) nih.govsysrevpharm.orgmdpi.com. Docking studies can help understand the potential interactions between the derivative and its target at an atomic level, guiding the design of compounds with improved binding characteristics. Propikacin has been included in docking studies against targets like TMPRSS2 nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR methods build mathematical models that correlate structural descriptors of a series of compounds with their biological activity slideshare.netwikipedia.orgcreative-proteomics.comcollaborativedrug.comnih.gov. These models can predict the activity of new, untested derivatives, prioritizing the synthesis and testing of the most promising candidates.

Pharmacophore Modeling: As discussed in Section 3.2.2, computational methods are used to generate and refine pharmacophore models based on structural and activity data nih.govdovepress.comnih.gov.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic view of their interaction compared to static docking poses mdpi.com.

De Novo Design: This approach uses computational algorithms to design novel molecular structures with desired properties from scratch, based on the characteristics of the target binding site or a set of pharmacophoric features sysrevpharm.org.

These computational tools accelerate the drug discovery process by enabling the virtual screening of large chemical libraries, predicting the activity of potential new compounds, and providing a deeper understanding of the molecular interactions governing biological activity nih.govsysrevpharm.orgmdpi.com.

In Silico Screening and Virtual Library Generation

In silico screening and virtual library generation are computational techniques widely used in modern drug discovery to identify potential lead compounds and explore chemical space efficiently. creative-biolabs.comqima-lifesciences.comnih.govexplorationpub.com Propikacin is mentioned in studies that utilize these methods, often as part of a larger set of compounds being analyzed. biorxiv.orgfrontiersin.orgnih.gov

In silico screening involves using computational methods to evaluate large libraries of compounds for desired properties, such as binding affinity to a target protein. qima-lifesciences.comnih.govexplorationpub.com This can be based on the chemical similarity of molecules (ligand-based virtual screening) or the known structure of a biological target (structure-based virtual screening). qima-lifesciences.com The goal is to prioritize compounds for experimental testing, saving time and resources.

Virtual library generation involves creating computational databases of chemical structures that may not yet have been synthesized. ncsu.educreative-biolabs.com These libraries can be designed based on known chemical reactions, available building blocks, or by exploring variations around a core scaffold, thereby increasing structural diversity. ncsu.educreative-biolabs.comspirochem.com Propikacin's inclusion in lists used in in silico studies suggests it could serve as a reference compound or a starting point for generating virtual libraries of related structures for screening against various biological targets. biorxiv.orgfrontiersin.orgnih.gov The creation of virtual combinatorial libraries allows for the exploration of a vast number of possible compounds. creative-biolabs.comnih.gov

Molecular Modeling and Simulation of Novel Propikacin Structures

Molecular modeling and simulation techniques are powerful tools for understanding the behavior of molecules, predicting their interactions with biological targets, and designing novel structures with desired properties. nih.govbeilstein-institut.denih.govjchemlett.com While direct studies focused on novel Propikacin structures specifically are not detailed, Propikacin is mentioned in the context of molecular modeling and simulation studies involving other compounds, particularly in the evaluation of binding interactions. beilstein-institut.denih.gov

Molecular modeling can be used to predict how a molecule like Propikacin might bind to a protein target, providing insights into the key interactions involved. nih.govjchemlett.com This information is valuable for rational drug design and for guiding the synthesis of modified structures with improved binding affinity or specificity. Techniques such as molecular docking are used to predict the preferred orientation and binding strength of a ligand within a target site. nih.govjchemlett.com

Molecular dynamics simulations can provide a more dynamic view of the interaction between a molecule and its target over time, accounting for the flexibility of both the ligand and the protein. nih.govnih.gov These simulations can help assess the stability of the complex and identify important interactions that contribute to binding. While the search results mention molecular dynamics simulations in the context of other compounds binding to targets like TMPRSS2, the principles and methodologies are applicable to studying Propikacin or its novel derivatives. nih.govnih.gov

The application of these computational methods allows researchers to explore the potential biological activities of existing compounds and to design novel structures with a higher probability of success, contributing to the structural diversification process. nih.govjchemlett.com

Advanced Analytical Methodologies for Propikacin Research

Chromatographic Separation and Quantification of Propikacin

Chromatographic methods are fundamental for separating Propikacin from other components in a sample matrix, allowing for its subsequent detection and quantification. Propikacin has been listed among compounds analyzed by chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin layer chromatography kegg.jppmda.go.jp.

High-Performance Liquid Chromatography (HPLC) Applications in Research

HPLC is a widely used technique in pharmaceutical research for the separation, identification, and quantification of compounds. Its application to Propikacin would involve selecting an appropriate stationary phase (e.g., reversed-phase or ion-exchange, given its aminoglycoside nature) and mobile phase to achieve adequate separation from matrix components and potential impurities. Detection is typically achieved using UV-Vis detection or, more commonly in modern bioanalysis, coupled with mass spectrometry for increased sensitivity and selectivity. Propikacin has been mentioned in the context of analyses utilizing HPLC kegg.jpgoogle.comgoogle.comuchicago.edugoogle.com.

Other Advanced Separation Methods

Beyond traditional HPLC, other advanced separation methods can be employed for Propikacin. Given its nature as an aminoglycoside, techniques such as ion-exchange chromatography are particularly relevant for its separation and purification googleapis.comgoogle.com. Displacement chromatography, an ion-exchange mode, has been discussed in the context of separating aminoglycoside-polyamines, a class that includes Propikacin googleapis.comgoogle.com. This method offers advantages in concentrating and purifying components in a single step googleapis.com. Thin layer chromatography (TLC) is another chromatographic technique mentioned for the analysis of compounds including Propikacin, often used for qualitative analysis or as a preliminary separation step kegg.jppmda.go.jp.

Spectroscopic Characterization Techniques for Propikacin Studies

Spectroscopic methods provide valuable information regarding the structure and identity of Propikacin.

Applications of Molecular Spectroscopy in Structural Elucidation

Molecular spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are powerful tools for elucidating the chemical structure of organic compounds like Propikacin. While specific spectroscopic data for Propikacin was not detailed in the search results, these methods are routinely applied in the characterization of pharmaceutical compounds. NMR spectroscopy (e.g., ¹H or ¹³C NMR) provides detailed information about the hydrogen and carbon environments within the molecule, aiding in confirming its structure and purity googleapis.compmda.go.jp. IR spectroscopy can provide information about the functional groups present in Propikacin google.com.

Mass Spectrometry-Based Analytical Strategies

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Coupled with chromatography (e.g., LC-MS or LC-MS/MS), it is invaluable for the identification and quantification of Propikacin, particularly in complex matrices. Propikacin has been included in lists of compounds analyzed by mass spectrometry googleapis.comgoogle.comppqs.gov.inyoutube.comswissbioquant.com. Tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions and analysis of the resulting fragment ions, providing more specific identification and enabling quantification in complex samples by techniques like Selected Reaction Monitoring (SRM) swissbioquant.comfrontiersin.orgich.orgyoutube.com. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used in MS for analyzing compounds like Propikacin googleapis.comswissbioquant.comnih.gov.

Bioanalytical Approaches for Propikacin in Non-Clinical Biological Systems

Bioanalytical methods are essential for quantifying Propikacin in biological matrices obtained from non-clinical studies, such as pharmacokinetic (PK) and toxicokinetic (TK) studies in animals. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of the compound pmda.go.jpppqs.gov.inwindows.net.

The development and validation of bioanalytical methods for Propikacin in non-clinical matrices (e.g., plasma, serum, urine, tissues) must adhere to regulatory guidelines to ensure the reliability of the data pmda.go.jpppqs.gov.in. Key validation parameters include selectivity, lower limit of quantification, calibration curve linearity, accuracy, precision, matrix effect, carry-over, dilution integrity, and stability pmda.go.jp.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the prevalent technique for the quantification of drugs and their metabolites in biological samples due to its sensitivity and selectivity windows.net. Sample preparation steps, such as solid-phase extraction (SPE), are often necessary to isolate and concentrate Propikacin from the biological matrix and remove interfering substances. Incurred Sample Reanalysis (ISR) is a critical component of bioanalytical method validation in non-clinical studies to ensure the reproducibility of the results obtained from actual study samples.

While specific data on the bioanalysis of Propikacin in non-clinical systems was not found, the general principles and techniques outlined above, particularly LC-MS/MS following appropriate sample preparation, would be applied for its quantitative determination in biological matrices to support non-clinical research windows.net.

Methodologies for Detection and Quantitation in Research Matrices

The detection and quantitation of Propikacin in research matrices commonly involve advanced chromatographic and spectrometric techniques. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominent examples of hyphenated techniques employed for the analysis of Propikacin and similar compounds. LC-MS combines the separation power of liquid chromatography with the identification and quantitation capabilities of mass spectrometry bioanalysis-zone.com. This approach is particularly suitable for the analysis of polar and semi-polar organic compounds across a wide range of masses in various sample types, including those of environmental and biological origin bioanalysis-zone.comhhearprogram.org. GC-MS, which couples gas chromatography with mass spectrometry, is effective for the analysis of smaller volatile and semi-volatile organic molecules googleapis.com. Both LC-MS and GC-MS techniques are utilized in chemical analysis for determining chemical quality, identity, composition, and impurities, offering capabilities for molecular structure elucidation and confirmation intertek.com.

Propikacin has been listed among compounds analyzed using techniques involving liquid chromatography and mass spectrometry nsw.gov.auepo.org. Similarly, it has been mentioned in contexts utilizing gas chromatography-mass spectrometry nsw.gov.auoxinst.com. These methods are applicable to a variety of research matrices. Biological matrices, such as blood, urine, saliva, hair, and meconium, are common samples analyzed in research, particularly in forensic toxicology and studies involving drug detection intertek.comgoogleapis.comnrfhh.com. Environmental matrices, including water, sediment, soils, and even indoor dust, are also subjected to analysis for the presence of various organic contaminants, where techniques like LC-MS and GC-MS are frequently applied hhearprogram.orgplos.orggoogle.comgoogleapis.com. The complexity of these matrices often necessitates advanced sample preparation techniques, such as solid-phase extraction (SPE), to clean up the sample and preconcentrate the analytes before instrumental analysis googleapis.comnrfhh.comnih.gov. Matrix effects can influence the accuracy of trace analysis in complex samples, highlighting the importance of appropriate methods to correct for these effects hhearprogram.org.

The application of these methodologies allows for the identification and quantification of Propikacin in complex research samples. While specific detailed research findings solely focused on the quantitation of Propikacin in various matrices using these methods were not extensively detailed in the search results, the general applicability of LC-MS and GC-MS to compounds like Propikacin in biological and environmental samples is well-established in analytical chemistry literature bioanalysis-zone.comhhearprogram.orggoogleapis.comintertek.comoxinst.comgoogleapis.comnrfhh.comgoogle.comgoogleapis.comnih.gov.

Below is a table summarizing the analytical techniques and research matrices discussed in the context of Propikacin and related compound analysis based on the search results:

| Analytical Technique | Relevant Research Matrices |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Environmental samples, Biological samples bioanalysis-zone.comhhearprogram.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental samples, Biological samples googleapis.comnsw.gov.au |

Development of Novel Biosensors for Propikacin Analysis

Research into the development of novel biosensors for the specific detection and analysis of Propikacin appears limited based on the available search results. While there is ongoing research in the field of biosensor development for various target molecules, including small molecules and biological markers, no specific studies detailing the creation or application of biosensors designed exclusively for Propikacin were identified bioanalysis-zone.comintertek.comgoogle.com.

Generally, biosensors offer the potential for rapid, sensitive, and selective detection of analytes, often directly in complex matrices without extensive sample preparation bioanalysis-zone.com. Aptamers, for instance, are being explored as nucleic acid-based biosensors capable of binding specifically to target molecules, including small molecules, enabling detection without complex analytical equipment bioanalysis-zone.com. Innovative aptamer sensor systems are being engineered to allow direct detection from biological samples, circumventing the need for pre-treatment procedures bioanalysis-zone.com. Plant hormone receptors have also been utilized as scaffolds for the rapid engineering of biosensors for a range of small molecules google.com.

Although the search results did not yield specific information on Propikacin biosensors, the broader field of biosensor development for small molecules in various matrices suggests a potential area for future research. The development of a dedicated biosensor for Propikacin could offer advantages in terms of rapid on-site detection or high-throughput screening in relevant research applications.

Non Clinical Evaluation Models and Predictive Research for Propikacin

In Vitro Systems for Assessing Propikacin Activity

In vitro studies are fundamental for the initial assessment of an antimicrobial compound's activity. These systems allow researchers to investigate the direct effects of Propikacin on microorganisms and host cells in a controlled laboratory environment.

Microbial Culture Susceptibility Testing in Research Contexts

Microbial culture susceptibility testing is a standard in vitro method used to determine the effectiveness of an antimicrobial agent against specific bacteria or fungi. uoguelph.camsdmanuals.comvin.comresearchgate.net This involves exposing a standardized concentration of the microorganism to varying concentrations of the antimicrobial compound to determine the minimum concentration that inhibits visible growth. msdmanuals.comvin.comresearchgate.net

Two common methods for in vitro susceptibility testing are disk diffusion and broth microdilution. uoguelph.cavin.com In disk diffusion (Kirby-Bauer) tests, antibiotic-impregnated disks are placed on an agar (B569324) plate inoculated with the test organism, and the diameter of the zone of inhibition around the disk is measured to infer susceptibility. uoguelph.camsdmanuals.comvin.com Broth microdilution involves exposing the organism to serial dilutions of the antimicrobial in a liquid medium to determine the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth. uoguelph.camsdmanuals.comvin.com

While search results mention Propikacin in datasets related to target prediction, specific detailed research findings on Propikacin's MIC values or susceptibility profiles against various microbial strains in research contexts were not found within the provided search snippets.

Cell-Based Assays for Mechanistic and Efficacy Investigations

Cell-based assays are utilized to study the effects of compounds on living cells, providing insights into mechanisms of action and potential efficacy within a more complex biological context than simple microbial cultures. bmglabtech.comjmb.or.krnuvisan.comprecisionformedicine.com These assays can measure various cellular responses, including cell viability, proliferation, changes in gene expression, protein interactions, and the localization of effects within the cell. bmglabtech.comjmb.or.krprecisionformedicine.com

Cell-based assays are valuable for understanding how a compound interacts with host cells, its potential toxicity to mammalian cells, and its ability to modulate cellular processes relevant to infection or treatment. bmglabtech.comjmb.or.krnuvisan.com They can range from simple 2D cell cultures to more complex 3D models and can be adapted for high-throughput screening to test many compounds or conditions. bmglabtech.comjmb.or.krnuvisan.com Techniques such as AlphaScreen®, TR-FRET, luminescence methods like NanoBRET™, and high-content imaging are employed in cell-based assays. bmglabtech.comjmb.or.krprecisionformedicine.com

While the importance and methodologies of cell-based assays in drug discovery and research are well-documented, specific applications or detailed findings regarding Propikacin in such assays were not present in the search results.

In Vivo Animal Models in Preclinical Propikacin Research

In vivo animal models are essential for evaluating the efficacy and safety of potential therapeutic agents in a living system before human trials. upenn.edumedcitynews.comnih.gov These models aim to mimic human disease conditions to assess how a compound behaves in a complex biological environment, including its distribution, metabolism, and excretion, as well as its effectiveness in treating infections. upenn.edumedcitynews.com

Efficacy Studies in Experimental Infection Models

Efficacy studies in experimental infection models evaluate the ability of a compound to reduce the bacterial burden, improve survival rates, or alleviate disease symptoms in infected animals. nih.govnih.gov These studies help to determine if the in vitro activity of a compound translates into a therapeutic effect in a living organism. Endpoints in these studies can include measuring bacterial load in tissues, monitoring animal survival, and assessing histopathological changes. nih.gov

For example, in mouse thigh infection models, efficacy can be determined by comparing bacterial counts in the thighs of treated mice versus control groups. nih.gov Studies in murine septicemia and neutropenic thigh models have been instrumental in the discovery and evaluation of antibacterial agents. nih.gov

Despite the general importance of these models in evaluating antimicrobials, the provided search results did not include details of efficacy studies specifically conducted with Propikacin in experimental infection models.

Predictive Modeling and Bioinformatics in Propikacin Development

Predictive modeling and bioinformatics play an increasingly important role in drug discovery and development, including for antimicrobial agents. crownbio.comnih.govmdpi.comqlik.comproteogenomics.ca These computational approaches utilize large datasets and algorithms to predict various properties of compounds, such as their potential targets, activity, and even potential efficacy or toxicity. biorxiv.orgfrontiersin.orgcrownbio.comnih.govmdpi.comqlik.com

In the context of Propikacin, predictive modeling and bioinformatics have been mentioned in relation to predicting the primary targets of bioactive molecules based on chemical similarity. biorxiv.orgfrontiersin.org Methods involve identifying minimum structural features correlated with specific biological activities and using this information to predict the targets of molecules with unknown activities. biorxiv.orgfrontiersin.orgresearchgate.netnih.gov This can help in understanding the potential mechanism of action of compounds like Propikacin and identifying similar molecules with known targets. biorxiv.orgfrontiersin.orgresearchgate.netnih.gov

Predictive models can be built using various techniques, including regression, neural networks, and classification algorithms, trained on historical data from experiments and clinical trials. crownbio.comqlik.com Bioinformatics approaches integrate data from various sources, such as genomics, transcriptomics, and proteomics, to provide a more comprehensive understanding of drug action and patient response. crownbio.commdpi.comproteogenomics.ca

While predictive modeling has been applied to datasets containing Propikacin for target prediction, detailed information about the specific predictive models used for Propikacin's development or comprehensive bioinformatics analyses related to this compound were not extensively detailed in the provided search results beyond its inclusion in datasets for target prediction studies. biorxiv.orgfrontiersin.org

Machine Learning and Statistical Approaches for Biological Activity Prediction

Machine learning (ML) and statistical approaches are widely applied in computational toxicology and drug discovery for predicting biological activities and properties of chemical compounds sci-hub.seresearchgate.netmdpi.com. These in silico methods aim to establish relationships between the structural features of molecules and their biological effects sci-hub.se. The goal is to develop models that can predict the activity profile of new compounds based on patterns learned from large datasets of known bioactive substances researchgate.net.

Propikacin has been included in datasets used in studies exploring target prediction of bioactive molecules based on chemical structure biorxiv.orgnih.gov. Such studies utilize computational tools to predict potential biological targets by analyzing chemical similarity or applying various algorithms biorxiv.orgnih.gov. Machine learning algorithms, including supervised methods like Support Vector Machines (SVM) and Naïve Bayes, are commonly employed for large-scale prediction of biological activities researchgate.netmdpi.comibmc.msk.ru. These models are built using data from sources like the PubChem BioAssay database and validated through various methods ibmc.msk.ru.

The process typically involves representing molecules using molecular descriptors or fingerprints, which encode structural and physicochemical information sci-hub.seresearchgate.net. ML algorithms then learn to associate these descriptors with specific biological activities or targets sci-hub.seresearchgate.net. While general methods for large-scale biological activity prediction using ML exist and datasets containing compounds like Propikacin are utilized biorxiv.orgnih.govibmc.msk.ru, specific detailed research findings or predictive modeling results for Propikacin derived solely from machine learning approaches were not available in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are established computational techniques used in non-clinical evaluation to predict the biological activity or physicochemical properties of compounds based on their chemical structure nih.govnih.govyoutube.com. The fundamental assumption underlying QSAR/QSPR is that molecules with similar structures tend to exhibit similar biological activities or properties sci-hub.se.

These methods involve developing statistical or mathematical models that correlate structural or physicochemical features (encoded as molecular descriptors) with a specific biological activity or property sci-hub.senih.govyoutube.com. The independent variables in these models are the molecular descriptors, while the dependent variable is the biological activity (in QSAR) or property (in QSPR), which can be a quantitative value or a classification (e.g., active/inactive, toxic/non-toxic) sci-hub.se.

The QSAR/QSPR workflow typically includes data curation, feature generation (calculating molecular descriptors), model building using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and model validation nih.govyoutube.com. These models are valuable tools for predicting various endpoints, including toxicity and environmental behavior, as part of in silico non-clinical assessments mdpi.comnih.gov.

While QSAR/QSPR models are widely used in drug discovery and evaluation, and Propikacin, as a bioactive molecule, falls within the scope of compounds that could be studied using these methods biorxiv.orgnih.gov, specific detailed research findings or predictive modeling results for Propikacin derived from QSAR or QSPR analyses were not found in the provided search results. The application of QSAR/QSPR to compound classes including aminoglycosides like Propikacin is a relevant area of research for understanding structure-activity relationships and predicting biological behavior.

Future Directions and Interdisciplinary Research Avenues for Propikacin

Integration of Systems Biology and Omics Technologies in Propikacin Studies

The application of systems biology and various omics technologies presents a powerful, holistic approach to understanding the complex interactions of biological systems researchgate.netfrontiersin.org. Unlike traditional reductionist methods, systems biology aims to integrate data from multiple levels, such as genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of biological processes researchgate.netfrontiersin.orgoatext.com.

For Propikacin, integrating systems biology could involve investigating its effects on the entire host-pathogen system rather than focusing solely on bacterial inhibition. Transcriptomic analysis could reveal global changes in bacterial gene expression upon exposure to Propikacin, potentially identifying novel resistance mechanisms or synergistic targets. Proteomic studies could map the alterations in bacterial protein profiles, offering insights into the cellular pathways affected by the antibiotic. Metabolomics could provide a snapshot of metabolic changes in both the pathogen and the host during Propikacin treatment, potentially uncovering biomarkers of efficacy or off-target effects.

Furthermore, systems biology could be employed to study the impact of Propikacin on the human microbiome, an increasingly important factor in health and disease. Understanding how Propikacin perturbs microbial communities using metagenomic and metatranscriptomic approaches could inform strategies for mitigating dysbiosis or enhancing therapeutic outcomes. While specific studies on Propikacin utilizing these integrated omics approaches were not found in the search results, the general principles of systems biology offer a theoretical framework for such future investigations researchgate.netfrontiersin.orgfrontiersin.orgoatext.com.

Exploration of Advanced Delivery Systems for Propikacin (Theoretical Frameworks)

Exploring advanced delivery systems for Propikacin could theoretically enhance its therapeutic index by improving targeting, reducing toxicity, and optimizing pharmacokinetic profiles. These approaches move beyond conventional administration methods to utilize innovative carriers and strategies.

Nanoparticle-Mediated Delivery Concepts

Nanoparticle-mediated delivery systems, such as liposomes, polymeric nanoparticles, and dendrimers, have shown promise in improving the delivery of various therapeutic agents e-crt.orgnih.govfrontiersin.org. Theoretically, Propikacin could be encapsulated within or conjugated onto nanoparticles to achieve targeted delivery to infection sites. This could potentially lead to higher drug concentrations at the site of action while minimizing systemic exposure, thereby reducing potential side effects.

Nanoparticles can be engineered with specific surface properties to enhance stability, control release kinetics, and facilitate uptake by target cells e-crt.orgnih.govgoogleapis.com. For a compound like Propikacin, which is an aminoglycoside, formulating it within nanoparticles could potentially overcome challenges related to cellular penetration or enzymatic degradation. While the search results discuss nanoparticle delivery systems in a general context and for other compounds e-crt.orgnih.govfrontiersin.orggoogleapis.com, the application to Propikacin remains a theoretical concept for future research.

Conjugate-Based Targeting Strategies

Conjugate-based targeting strategies involve chemically linking a therapeutic agent to a targeting molecule, such as an antibody, peptide, or aptamer, that specifically recognizes receptors or markers on target cells or tissues nih.govthe-turing-way.org. This approach aims to deliver the drug directly to the intended site, increasing efficacy and reducing off-target effects nih.gov.

For Propikacin, conjugate strategies could involve linking it to molecules that target specific bacterial surface components or host cells involved in the infection process. For instance, conjugating Propikacin to ligands that bind to receptors upregulated on infected cells could facilitate targeted intracellular delivery, potentially improving its efficacy against intracellular pathogens. The search results mention conjugate strategies for drug delivery in general nih.govthe-turing-way.org, but specific research applying this to Propikacin was not identified. This area represents a theoretical avenue for future exploration.

Investigation of Novel Biological Applications for Propikacin Beyond Antimicrobial Activity (Theoretical)

While primarily known for its antimicrobial action, future theoretical investigations could explore whether Propikacin possesses other biological activities. Many compounds exhibit polypharmacology, interacting with multiple biological targets beyond their primary indication.

Exploring novel applications for Propikacin could involve high-throughput screening against various biological targets or pathways unrelated to bacterial protein synthesis, its known mechanism of antimicrobial action. This could theoretically uncover unexpected interactions with host cellular processes, enzymes, or signaling pathways. For example, some antibiotics have been found to possess immunomodulatory or anti-inflammatory properties. Investigating such potential effects for Propikacin, through theoretical studies or future experimental designs, could reveal new therapeutic possibilities. The search results did not provide information on novel biological applications for Propikacin beyond its antimicrobial activity, highlighting this as a purely theoretical area for future research. The concept of exploring biological circuits beyond novel therapies exists in synthetic biology nih.gov, but this is a general concept not specifically linked to Propikacin.

Collaborative Research Initiatives and Data Science Applications in Propikacin Research

Advancing the understanding and potential applications of Propikacin can significantly benefit from collaborative research initiatives and the application of data science. Collaborative efforts bringing together experts from diverse fields, such as microbiology, chemistry, pharmacology, systems biology, and data science, can accelerate discovery and facilitate a more comprehensive understanding of the compound.

Data science approaches, including machine learning, artificial intelligence, and bioinformatics, can be applied to analyze complex datasets generated from omics studies or high-throughput screening github.ionovonordiskfonden.dkucsf.edunorthwestern.edu. For Propikacin research, data science could be used to identify patterns in microbial resistance data, predict potential off-target interactions, analyze structure-activity relationships to design novel derivatives, or model the compound's behavior in complex biological systems. Collaborative data science platforms and initiatives can enable researchers to share data, tools, and expertise, fostering innovation in Propikacin research the-turing-way.orggithub.ionovonordiskfonden.dkucsf.edunorthwestern.edu. While the search results discuss collaborative research and data science in a general context the-turing-way.orggithub.ionovonordiskfonden.dkucsf.edunorthwestern.edu, specific initiatives focused on Propikacin were not identified, indicating this as a potential future direction for research infrastructure and methodology.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Propikacin that influence its antimicrobial activity, and how should these be characterized in preclinical studies?

- Methodological Answer : Begin with spectroscopic analysis (e.g., NMR, FT-IR) to confirm molecular structure and purity (>95% as per synthesis standards) . Assess solubility in aqueous and lipid phases to determine bioavailability. Use in vitro assays (e.g., broth microdilution) to correlate minimal inhibitory concentration (MIC) with solubility profiles. Reference established standards like GB/T 30799 for testing .

Q. How should researchers design experiments to evaluate Propikacin’s antifungal efficacy while ensuring reproducibility?

- Methodological Answer :

- Strain Selection : Include reference strains (e.g., Candida albicans ATCC 10231) and clinical isolates to assess spectrum .

- Controls : Use positive controls (e.g., fluconazole) and vehicle controls to validate assay conditions.

- Replication : Perform triplicate experiments with independent cultures to address biological variability .

- Data Reporting : Follow PRISMA guidelines for transparent reporting of experimental protocols .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Propikacin’s antimicrobial activity?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing efficacy across microbial strains. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in Propikacin’s efficacy data across different experimental models (e.g., in vitro vs. biofilm assays)?

- Methodological Answer :

- Contextual Analysis : Compare experimental conditions (e.g., pH, nutrient availability) that may alter drug stability or microbial metabolism .

- Biofilm-Specific Adjustments : Incorporate assays like crystal violet staining or confocal microscopy to quantify biofilm biomass and viability .

- Meta-Analysis : Systematically review literature using PICO frameworks to identify confounding variables (e.g., exposure time, inoculum size) .

Q. What strategies are recommended for investigating Propikacin’s mechanism of action while minimizing off-target effects?

- Methodological Answer :

- Omics Approaches : Use transcriptomics (RNA-seq) or proteomics to map microbial pathways affected by Propikacin .

- Target Validation : Employ CRISPR-Cas9 knockouts or chemical inhibitors to confirm putative targets (e.g., cell wall synthesis enzymes) .

- Specificity Controls : Compare results with structurally analogous but inactive compounds to rule out nonspecific interactions .

Q. How should researchers address ethical and methodological challenges in preclinical studies involving Propikacin and animal models?

- Methodological Answer :

- Ethical Compliance : Adhere to NIH guidelines for animal welfare, including justification of sample sizes and humane endpoints .

- Pharmacokinetic Design : Use staggered dosing and terminal blood/tissue sampling to assess absorption, distribution, and toxicity .

- Data Transparency : Publish raw datasets (e.g., LC-MS/MS results) as supplementary materials to enable independent validation .

Tables for Methodological Reference

Key Considerations for Propikacin Research

- Data Contradictions : Use mixed-methods frameworks (e.g., triangulation) to reconcile discrepancies between biochemical and in vivo results .

- Replicability : Document synthesis protocols (e.g., reaction temperatures, catalysts) in detail, referencing Beilstein Journal guidelines .

- Environmental Impact : Assess biodegradation pathways using OECD 301F tests to address ecotoxicity concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.